2-Methyl-6-phenylbenzoxazole
Description
2-Methyl-6-phenylbenzoxazole (CAS: 61309-99-7) is a benzoxazole derivative featuring a phenyl group at the 6-position and a methyl group at the 2-position of the benzoxazole core. Benzoxazoles are heterocyclic compounds containing oxygen and nitrogen atoms in their fused aromatic ring system, which confer unique electronic and steric properties. This compound is cataloged under code BO-08 by Ōuchi Shinkō Chemical Industries, highlighting its relevance in industrial and research applications .
Properties
CAS No. |
61309-99-7 |
|---|---|
Molecular Formula |
C14H11NO |
Molecular Weight |
209.24 g/mol |
IUPAC Name |
2-methyl-6-phenyl-1,3-benzoxazole |
InChI |
InChI=1S/C14H11NO/c1-10-15-13-8-7-12(9-14(13)16-10)11-5-3-2-4-6-11/h2-9H,1H3 |
InChI Key |
OZMVIYVBZSEPDZ-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(O1)C=C(C=C2)C3=CC=CC=C3 |
Canonical SMILES |
CC1=NC2=C(O1)C=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Molecular Properties
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Substituent Positions | Key Features |
|---|---|---|---|---|---|
| This compound | 61309-99-7 | C₁₄H₁₁NO | 209.25 g/mol | 2-methyl, 6-phenyl | Aromatic, planar structure |
| 5-Methyl-2-phenylbenzoxazole | 7420-86-2 | C₁₄H₁₁NO | 209.25 g/mol | 2-phenyl, 5-methyl | Methyl at position 5 alters steric effects |
| 2-Methylbenzo[d]oxazol-6-amine | 5676-60-8 | C₈H₈N₂O | 148.16 g/mol | 2-methyl, 6-amino | Amino group enhances nucleophilicity |
| 2-Aminobenzoxazole | 59-49-4 | C₇H₆N₂O | 134.14 g/mol | 2-amino | Simplest benzoxazole with NH₂ group |
| 2-Phenylbenzimidazole derivatives | - | Variable | Variable | Varies (e.g., methoxy, methyl) | Benzimidazole core with N,N-donor atoms |
Key Observations :
- Positional Isomerism: The methyl group’s position (e.g., 2-methyl vs. 5-methyl) significantly impacts steric hindrance and electronic distribution.
- Functional Group Variation: The presence of an amino group in 2-Methylbenzo[d]oxazol-6-amine (CAS: 5676-60-8) increases its reactivity in nucleophilic substitution reactions, making it valuable in pharmaceutical synthesis .
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